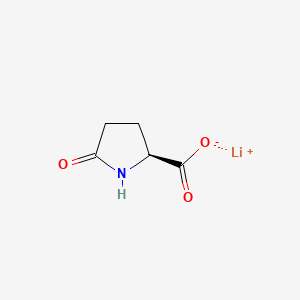

Lithium 5-oxo-L-prolinate

Description

Structure

2D Structure

Properties

CAS No. |

38609-04-0 |

|---|---|

Molecular Formula |

C5H6LiNO3 |

Molecular Weight |

135.1 g/mol |

IUPAC Name |

lithium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

LZDHMHVINGARJX-DFWYDOINSA-M |

Isomeric SMILES |

[Li+].C1CC(=O)N[C@@H]1C(=O)[O-] |

Canonical SMILES |

[Li+].C1CC(=O)NC1C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Lithium 5-oxo-L-prolinate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Lithium 5-oxo-L-prolinate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound, also known as lithium L-pyroglutamate, is the lithium salt of L-pyroglutamic acid. L-pyroglutamic acid is a cyclic amino acid derivative formed from L-glutamic acid. The lithium salt is formed by the replacement of the acidic proton of the carboxylic acid group with a lithium ion.

Synonyms: Lithium (2S)-5-oxopyrrolidine-2-carboxylate, Lithium L-pidolate, Lithium pyroglutamate.[1]

Chemical Structure:

-

Molecular Formula: C₅H₆LiNO₃[1]

-

IUPAC Name: lithium (2S)-5-oxopyrrolidine-2-carboxylate[1]

-

CAS Number: 38609-04-0[1]

-

PubChem CID: 23697967[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the tables below. Due to the limited availability of direct experimental data for the lithium salt, properties of the parent compound, L-pyroglutamic acid, are also provided for reference and estimation.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 135.1 g/mol | PubChem[1] |

| Exact Mass | 135.05077149 Da | PubChem[1] |

| Topological Polar Surface Area | 69.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 159 | PubChem[1] |

Table 2: Experimental Properties of L-Pyroglutamic Acid (Parent Compound)

| Property | Value | Source |

| Melting Point | 160-163 °C | Sigma-Aldrich, ChemicalBook[2][3] |

| Solubility in Water | Soluble | ChemicalBook[2][3] |

| Solubility in other solvents | Soluble in alcohol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether. | ChemicalBook[2][3] |

| Optical Rotation [α]20/D | -10.5±1° (c = 5% in H₂O) | Sigma-Aldrich |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is based on the neutralization of L-pyroglutamic acid with a lithium base. A detailed hypothetical protocol is provided below.

Materials:

-

L-Pyroglutamic acid (≥99% purity)

-

Lithium hydroxide (LiOH) or Lithium carbonate (Li₂CO₃)

-

Deionized water

-

Ethanol

-

Magnetic stirrer with heating plate

-

pH meter

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve a known molar amount of L-pyroglutamic acid in a minimal amount of deionized water with stirring.

-

Neutralization: Slowly add a stoichiometric equivalent of lithium hydroxide solution or lithium carbonate solid to the L-pyroglutamic acid solution. Monitor the pH of the reaction mixture. Continue addition until a neutral pH (approximately 7.0) is achieved.

-

Reaction Completion: Gently heat the solution to 40-50°C for 1-2 hours to ensure the reaction goes to completion.

-

Filtration: If lithium carbonate was used, filter the solution to remove any unreacted solid.

-

Solvent Removal: Concentrate the resulting solution using a rotary evaporator to remove the water.

-

Precipitation and Washing: Add ethanol to the concentrated aqueous solution to precipitate the this compound salt. Collect the precipitate by filtration and wash with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Analytical Workflow for Characterization

The following workflow outlines the key analytical techniques for the characterization and purity assessment of synthesized this compound.

Caption: Figure 1. Analytical Workflow for this compound.

Biological Activity and Signaling Pathways

Role of L-Pyroglutamic Acid in Metabolism

L-pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is essential for the synthesis and degradation of glutathione.[1][4] Glutathione is a major antioxidant in the body. The metabolism of pyroglutamic acid is crucial for maintaining cellular redox balance.

Caption: Figure 2. Simplified γ-Glutamyl Cycle.

Signaling Pathways Modulated by Lithium

The lithium ion is a well-established therapeutic agent, particularly in the treatment of bipolar disorder. One of its primary molecular targets is Glycogen Synthase Kinase-3 (GSK-3).[5][6] By inhibiting GSK-3, lithium can modulate a wide range of downstream signaling pathways involved in neuroprotection, mood stabilization, and cellular resilience.[5][6]

Caption: Figure 3. Lithium Inhibition of GSK-3 Signaling.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the properties of related compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat), handling the compound in a well-ventilated area, and avoiding the creation of dust.

Conclusion

This compound is a salt of a naturally occurring amino acid derivative. While direct experimental data on this specific compound is limited, its properties can be inferred from its parent compound, L-pyroglutamic acid. The potential biological effects are likely a combination of the roles of L-pyroglutamate in cellular metabolism and the well-documented pharmacological actions of the lithium ion on various signaling pathways. Further research is warranted to elucidate the specific properties and potential applications of this compound.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 3. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]

- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 5. researchgate.net [researchgate.net]

- 6. New Advances in the Pharmacology and Toxicology of Lithium: A Neurobiologically Oriented Overview - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Lithium 5-oxo-L-prolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lithium 5-oxo-L-prolinate, also known as lithium pyroglutamate. This compound is of interest due to the established therapeutic effects of the lithium ion in neuropsychiatric disorders and the role of 5-oxo-L-proline (pyroglutamic acid) as a metabolite in the γ-glutamyl cycle. The combination of these two moieties presents a unique opportunity for the development of novel therapeutics with potential neuroprotective properties.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between L-Pyroglutamic acid and Lithium hydroxide. The reaction proceeds with the formation of the lithium salt and water as the byproduct.

Experimental Protocol

Materials:

-

L-Pyroglutamic acid (≥99%)

-

Lithium hydroxide monohydrate (≥98%)

-

Deionized water

-

Ethanol (95%)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Dissolution of L-Pyroglutamic Acid: In a 250 mL round-bottom flask, dissolve 12.91 g (0.1 mol) of L-Pyroglutamic acid in 100 mL of deionized water with stirring.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 4.20 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the L-Pyroglutamic acid solution at room temperature with continuous stirring. Monitor the pH of the reaction mixture. The addition is complete when a neutral pH (approximately 7.0) is achieved.

-

Solvent Removal: Concentrate the resulting solution using a rotary evaporator at 60°C under reduced pressure to remove the water.

-

Crystallization: To the resulting viscous oil or solid residue, add 100 mL of hot ethanol (95%) and stir to dissolve. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C overnight to facilitate crystallization.

-

Isolation and Washing: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.

-

Drying: Dry the final product, this compound, in a vacuum oven at 50°C to a constant weight.

Synthesis Workflow Diagram

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and physicochemical properties. The following are the key analytical techniques and expected results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆LiNO₃ |

| Molecular Weight | 135.05 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | Not available in literature |

| Solubility | Soluble in water, sparingly soluble in ethanol, insoluble in diethyl ether. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for this compound in D₂O are predicted based on the spectrum of L-pyroglutamic acid, with slight shifts expected upon deprotonation of the carboxylic acid.

| ¹H NMR (D₂O) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Hα | ~4.0 | dd | -CH(N)- |

| Hβ | ~2.2 - 2.4 | m | -CH₂- |

| Hγ | ~2.0 - 2.2 | m | -CH₂- |

| ¹³C NMR (D₂O) | Predicted Chemical Shift (ppm) | Assignment |

| C=O (amide) | ~180 | C5 |

| C=O (carboxylate) | ~175 | C1 |

| Cα | ~60 | C2 |

| Cβ | ~30 | C3 |

| Cγ | ~25 | C4 |

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The formation of the lithium salt can be confirmed by the shift in the carbonyl stretching frequency of the carboxylic acid to a lower wavenumber, characteristic of a carboxylate salt.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3100 |

| C-H Stretch | 2980 - 2850 |

| C=O Stretch (amide) | ~1680 |

| C=O Stretch (carboxylate) | ~1600 - 1550 (asymmetric) |

| ~1400 (symmetric) |

Characterization Workflow Diagram

Potential Signaling Pathways in Drug Development

Lithium ions are known to exert neuroprotective effects through various signaling pathways. The conjugation with 5-oxo-L-prolinate may influence its bioavailability and transport across the blood-brain barrier, potentially enhancing its therapeutic efficacy. A key mechanism of lithium's action is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).

Lithium's Neuroprotective Signaling Pathway

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides a framework for its comprehensive characterization. The potential neuroprotective effects, mediated through pathways such as GSK-3β inhibition, make this compound a promising candidate for further investigation in the context of drug development for neurological and psychiatric disorders. The provided experimental protocols and characterization data serve as a valuable resource for researchers in this field.

References

The Multifaceted Neuromodulatory Mechanisms of Lithium Salts: A Technical Guide for Researchers

Abstract

Lithium salts have been a cornerstone in the treatment of bipolar disorder for decades, yet their precise molecular mechanisms of action remain a subject of intensive investigation. This technical guide provides an in-depth exploration of the core neuroscientific pathways modulated by lithium, intended for researchers, scientists, and drug development professionals. We delve into the intricate signaling cascades, summarize key quantitative data, provide detailed experimental protocols for foundational assays, and present visual representations of these complex interactions through signaling pathway and workflow diagrams. This document aims to serve as a comprehensive resource for understanding and investigating the profound effects of lithium on neuronal function.

Introduction

Lithium's efficacy in stabilizing mood is attributed to its ability to modulate multiple intracellular signaling pathways, influence neurotransmission, and exert neuroprotective effects.[1][2][3] This guide focuses on the primary molecular targets of lithium, namely Glycogen Synthase Kinase-3β (GSK-3β) and Inositol Monophosphatase (IMPase), and explores the downstream consequences of their inhibition. Furthermore, we will examine the interplay between these pathways and their collective impact on neuronal plasticity, resilience, and function.

Core Mechanisms of Action

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][4] Lithium directly and indirectly inhibits GSK-3β activity. The direct inhibition is thought to occur through competition with magnesium ions (Mg²⁺), a necessary cofactor for GSK-3β's kinase activity.[5] Indirectly, lithium can increase the inhibitory phosphorylation of GSK-3β at Serine 9.[2]

The inhibition of GSK-3β by lithium has far-reaching consequences, most notably the activation of the Wnt/β-catenin signaling pathway.[6]

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, lithium prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[7]

Inhibition of Inositol Monophosphatase (IMPase)

Lithium directly inhibits inositol monophosphatase (IMPase) and other enzymes in the inositol phosphate pathway, such as inositol polyphosphate 1-phosphatase (IPP).[3] This inhibition is uncompetitive, meaning lithium binds to the enzyme-substrate complex. The "inositol depletion hypothesis" posits that by inhibiting IMPase, lithium reduces the recycling of inositol, leading to a depletion of myo-inositol and a subsequent dampening of signaling cascades that rely on phosphoinositide second messengers, such as the phosphatidylinositol (PI) signaling pathway.[8][9] This is thought to be particularly relevant in overactive neurons, which have a higher demand for inositol.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of lithium with its primary targets.

Table 1: Inhibition of GSK-3β by Lithium

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ | ~2 mM | In vitro (recombinant GSK-3β) | [10] |

| Kᵢ | ~1-2 mM | In vitro (mammalian GSK-3β) | [11] |

| Effective Concentration for β-catenin accumulation | 20-40 mM | HEK293 and other cell lines | [4][12] |

| Serum Concentration (low dose) | 0.02 mM | Mice | [6] |

Table 2: Inhibition of Inositol Monophosphatase (IMPase) by Lithium

| Parameter | Value | Enzyme Source | Reference |

| Kᵢ | ~0.8 mM | Not specified | [13] |

| Kᵢ (for INPP1) | 1 mM | Bovine INPP1 | [5] |

| Kᵢ (for D54A mutant INPP1) | 107 mM | Bovine INPP1 | [5] |

Experimental Protocols

GSK-3β Activity Assay (Immunoprecipitation-based Kinase Assay)

This protocol describes a method to measure the kinase activity of GSK-3β immunoprecipitated from cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Anti-GSK-3β antibody

-

Protein A/G Sepharose beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Kinase reaction buffer (25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂)

-

GSK-3β substrate peptide

-

[γ-³²P]ATP

-

1% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Lyse cells or tissues in lysis buffer and quantify protein concentration.

-

Incubate a specified amount of protein lysate (e.g., 200-500 µg) with an excess of anti-GSK-3β antibody for 2-4 hours at 4°C with gentle rocking.

-

Add Protein A/G Sepharose beads and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them twice with lysis buffer and twice with kinase reaction buffer.[1]

-

Resuspend the beads in kinase reaction buffer containing the GSK-3β substrate peptide and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the supernatant onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

Wnt/β-catenin Signaling Assay (TOP/FOPflash Luciferase Reporter Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a downstream indicator of β-catenin activity.

Materials:

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Cell line of interest (e.g., HEK293)

-

Transfection reagent

-

Lithium chloride (LiCl) or other Wnt pathway activators/inhibitors

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated, inactive binding sites) plasmid, along with the Renilla luciferase plasmid.

-

After transfection, treat the cells with various concentrations of LiCl or a vehicle control for a specified duration (e.g., 24 hours).

-

Lyse the cells and measure both firefly (from TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway. An increased TOP/FOP ratio indicates pathway activation.

Broader Neuromodulatory Effects

Beyond its primary targets, lithium exerts a wide range of effects on the nervous system.

Modulation of Neurotransmitter Systems

Lithium has been shown to modulate several key neurotransmitter systems:

-

Dopamine: Lithium can reduce dopamine synthesis, release, and postsynaptic receptor sensitivity.

-

Glutamate: It can attenuate glutamate-mediated excitotoxicity, in part by modulating NMDA receptor function.[14]

-

GABA: Lithium may enhance GABAergic neurotransmission, contributing to its mood-stabilizing effects.

-

Serotonin: It appears to increase serotonin synthesis and release.

Neuroprotection and Neurogenesis

Lithium exhibits robust neuroprotective properties against a variety of insults, including excitotoxicity, oxidative stress, and apoptosis.[3][15][16] It promotes the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[3][17] Furthermore, lithium has been shown to stimulate neurogenesis in the hippocampus.

Regulation of Autophagy

Autophagy is a cellular process for the degradation and recycling of damaged organelles and proteins. Lithium's effect on autophagy is complex and appears to be dose-dependent. At lower concentrations, through the inhibition of IMPase, lithium can induce autophagy.[13] Conversely, at higher concentrations, via GSK-3β inhibition, it may suppress autophagy.[13]

CREB Signaling

Cyclic AMP response element-binding protein (CREB) is a transcription factor crucial for neuronal plasticity, learning, and memory. Lithium's influence on CREB is multifaceted, with some studies reporting an increase in CREB-mediated gene transcription, potentially through interactions with co-activators like TORC.[10][18]

Modulation of Circadian Rhythms

Lithium is known to lengthen the period of circadian rhythms.[19] It can impact the expression of core clock genes, such as Per2, and this effect may contribute to its therapeutic action in bipolar disorder, which is often associated with disrupted circadian rhythms.[11][20]

Conclusion

The mechanism of action of lithium salts in neuroscience is a testament to the complexity of neuronal signaling. Its ability to concurrently modulate multiple, interconnected pathways, including the GSK-3β/Wnt/β-catenin and inositol phosphate signaling cascades, underscores its profound impact on neuronal function. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further unravel the intricate details of lithium's therapeutic effects. Future investigations will undoubtedly continue to refine our understanding of this remarkable ion and may pave the way for the development of more targeted and effective treatments for neuropsychiatric disorders.

References

- 1. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex [frontiersin.org]

- 3. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 6. Low dose lithium supplementation activates Wnt/β-catenin signalling and increases bone OPG/RANKL ratio in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Wnt/β‐catenin signaling by lithium chloride attenuates d‐galactose‐induced neurodegeneration in the auditory cortex of a rat model of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of inositol monophosphatase, the putative target of lithium therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement by lithium of cAMP-induced CRE/CREB-directed gene transcription conferred by TORC on the CREB basic leucine zipper domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lithium Impacts on the Amplitude and Period of the Molecular Circadian Clockwork | PLOS One [journals.plos.org]

- 12. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lithium protection against glutamate excitotoxicity in rat cerebral cortical neurons: involvement of NMDA receptor inhibition possibly by decreasing NR2B tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medsci.org [medsci.org]

- 18. Enhancement by lithium of cAMP-induced CRE/CREB-directed gene transcription conferred by TORC on the CREB basic leucine… [ouci.dntb.gov.ua]

- 19. Lithium effects on circadian rhythms in fibroblasts and suprachiasmatic nucleus slices from Cry knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetic and clinical factors predict lithium's effects on PER2 gene expression rhythms in cells from bipolar disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Lithium 5-oxo-L-prolinate: A Technical Guide to In Vivo and In Vitro Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, and its neuroprotective properties are increasingly recognized in the context of neurodegenerative diseases. The exploration of different lithium salts aims to enhance its therapeutic index and bioavailability. Lithium 5-oxo-L-prolinate, a salt of lithium and pyroglutamic acid (5-oxo-L-proline), represents a novel compound with potential for targeted delivery and specific physiological effects. This technical guide provides a comprehensive overview of proposed in vivo and in vitro models to investigate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound.

While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes established methodologies from studies on other lithium salts (e.g., carbonate, orotate, and salicylate) and research on pyroglutamate metabolism. The protocols and models described herein are intended to serve as a robust starting point for researchers venturing into the study of this promising compound. The PubChem database confirms the existence of this compound, providing its basic chemical properties[1].

Core Concepts and Rationale

The scientific rationale for studying this compound is twofold. Firstly, the well-documented neuroprotective and mood-stabilizing effects of the lithium ion. Secondly, the potential role of the 5-oxo-L-proline moiety in influencing the compound's pharmacokinetic profile and cellular uptake. 5-oxo-L-proline is a natural metabolite in the γ-glutamyl cycle, suggesting that it may utilize specific transport mechanisms and have its own biological activity[2][3].

Proposed In Vivo Models

A variety of animal models can be adapted to study the effects of this compound. The choice of model will depend on the specific therapeutic area of interest.

Rodent Models of Neurodegenerative Diseases

-

Alzheimer's Disease (AD) Models: Transgenic mouse models such as APPswe/PS1dE9 or 3xTg-AD are commonly used. These models develop key pathological features of AD, including amyloid-beta plaques and tau hyperphosphorylation. Recent studies have shown that lithium compounds can ameliorate these pathologies in animal models[4].

-

Parkinson's Disease (PD) Models: Neurotoxin-based models (e.g., MPTP or 6-OHDA induced) or genetic models (e.g., α-synuclein overexpressing mice) can be employed to assess the neuroprotective effects of this compound against dopaminergic neuron loss.

-

Huntington's Disease (HD) Models: Transgenic models expressing the mutant huntingtin protein (e.g., R6/2 mice) can be used to evaluate the compound's ability to mitigate neurodegeneration and motor deficits.

Rodent Models for Mood Stabilization

-

Amphetamine-Induced Hyperlocomotion: This model is frequently used to screen for antimanic agents. The ability of this compound to attenuate amphetamine-induced hyperactivity can be assessed[5].

-

Forced Swim Test and Tail Suspension Test: These models are used to evaluate antidepressant-like activity by measuring immobility time.

-

Fragile X Syndrome Model: The Fmr1 knockout mouse exhibits several behavioral abnormalities, including hyperactivity and social deficits, which have been shown to be ameliorated by lithium treatment[6].

Experimental Protocol: Assessing Neuroprotective Effects in an AD Mouse Model

This protocol is adapted from studies on other lithium salts in APPswe/PS1dE9 mice.

-

Animal Model: Male and female APPSWE/PS1dE9 transgenic mice and wild-type littermates.

-

Treatment:

-

Initiate treatment at an age when pathology begins to develop (e.g., 6 months).

-

Administer this compound orally via drinking water or daily gavage.

-

A range of doses should be tested, starting with doses equivalent in lithium content to those used for lithium carbonate or LISPRO.

-

-

Behavioral Testing (perform after a defined treatment period, e.g., 3 months):

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-Maze: To evaluate short-term spatial working memory.

-

Open Field Test: To measure locomotor activity and anxiety-like behavior.

-

-

Biochemical and Histological Analysis:

-

At the end of the study, collect brain tissue.

-

ELISA: Quantify amyloid-beta (Aβ40 and Aβ42) levels in brain homogenates.

-

Western Blot: Analyze levels of phosphorylated tau (e.g., AT8, PHF-1), total tau, and key signaling proteins like GSK-3β (total and phosphorylated forms) and Akt.

-

Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and hyperphosphorylated tau.

-

ICP-MS: Determine lithium concentrations in the brain and plasma to assess brain penetration.

-

Proposed In Vitro Models

Cell culture models provide a controlled environment to investigate the molecular mechanisms of action of this compound.

Neuronal Cell Lines

-

SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurotoxicity and neuroprotection. These cells can be differentiated into a more neuron-like phenotype.

-

PC12 (Rat Pheochromocytoma): Can be differentiated with nerve growth factor (NGF) to exhibit neuronal characteristics.

-

Primary Neuronal Cultures: Cultures of cortical, hippocampal, or dopaminergic neurons from embryonic rodents provide a more physiologically relevant model to study neuroprotective effects[7][8][9].

Glial Cell Cultures

-

Primary astrocyte and microglia cultures can be used to study the anti-inflammatory effects of this compound.

Experimental Protocol: Assessing Neuroprotection in a Cellular Model of Aβ Toxicity

This protocol is designed to test the protective effects of this compound against amyloid-beta-induced toxicity in SH-SY5Y cells.

-

Cell Culture: Culture SH-SY5Y cells in appropriate media. For differentiation, treat with retinoic acid.

-

Treatment:

-

Pre-treat differentiated cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Expose the cells to oligomeric Aβ42 (a toxic species of amyloid-beta) for another 24 hours.

-

-

Cell Viability Assays:

-

MTT Assay: To measure metabolic activity as an indicator of cell viability.

-

LDH Assay: To quantify lactate dehydrogenase release, an indicator of cell death.

-

Live/Dead Staining: Using calcein-AM and ethidium homodimer-1 for direct visualization of live and dead cells.

-

-

Mechanistic Studies:

-

Western Blot: Analyze the expression and phosphorylation status of key proteins in signaling pathways, such as GSK-3β, Akt, and ERK.

-

ELISA: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Immunocytochemistry: Stain for apoptotic markers like cleaved caspase-3.

-

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies on other lithium compounds, which can serve as a reference for designing experiments with this compound.

| Compound | Animal Model | Dose | Administration Route | Key Finding | Reference |

| Lithium Carbonate | Fmr1 KO Mice | 0.3% in chow | Oral | Ameliorated hyperactivity and social deficits. | [6] |

| Lithium Chloride | JNPL3 (tau transgenic) Mice | Not specified | Oral | Reduced aggregated tau and neurodegeneration. | [10] |

| Lithium Orotate | Alzheimer's Disease Mouse Model | Not specified | Not specified | Improved memory. | [4] |

| Cell Line | Compound | Concentration | Key Finding | Reference |

| SH-SY5Y | Lithium Chloride | 1-10 mM | Protected against MPP+-induced apoptosis. | Not in search results |

| Primary Cortical Neurons | Lithium Chloride | 1 mM | Protected against glutamate excitotoxicity. | [7] |

| Neuroblastoma Cell Line | Lithium | 1 µM, 15 µM | Increased cell viability. | [11] |

Signaling Pathways and Visualizations

Lithium is known to modulate several key signaling pathways involved in cell survival, neurogenesis, and inflammation. The primary target is believed to be Glycogen Synthase Kinase 3 (GSK-3).

GSK-3 Inhibition Pathway

Lithium directly inhibits GSK-3 by competing with magnesium ions. It can also indirectly inhibit GSK-3 by activating the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of GSK-3β.

Inositol Monophosphatase (IMPase) Inhibition Pathway

Lithium also inhibits inositol monophosphatase, an enzyme in the phosphoinositide signaling pathway. This leads to a depletion of inositol and a reduction in the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

Conclusion

The study of this compound holds considerable promise for advancing the therapeutic application of lithium. While direct experimental data is currently sparse, the established methodologies for investigating other lithium salts and the understanding of pyroglutamate metabolism provide a solid foundation for future research. The in vivo and in vitro models and protocols outlined in this technical guide offer a comprehensive framework for elucidating the pharmacokinetic profile, mechanism of action, and therapeutic potential of this novel compound. Rigorous preclinical evaluation using these models will be crucial in determining the clinical viability of this compound as a potentially safer and more effective treatment for a range of neurological and psychiatric disorders.

References

- 1. This compound | C5H6LiNO3 | CID 23697967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revertir el alzhéimer en ratones mediante compuestos de litio [sciencemediacentre.es]

- 5. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium ameliorates phenotypic deficits in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of lithium in cultured cells and animal models of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. cmj.cumhuriyet.edu.tr [cmj.cumhuriyet.edu.tr]

Unlocking New Therapeutic Horizons: A Technical Guide to Novel Lithium Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of emerging lithium compounds, offering a comprehensive overview of their core pharmacology, and the experimental frameworks used to evaluate them. As the quest for more targeted and tolerable treatments for a range of neuropsychiatric and neurodegenerative disorders continues, these novel lithium formulations present promising avenues for innovation. This document serves as a resource for professionals in the field, providing detailed data, experimental methodologies, and visual representations of key biological pathways to support further research and development.

Introduction: The Need for Advanced Lithium Therapeutics

Lithium has long been a cornerstone in the treatment of bipolar disorder and has shown potential in managing other conditions such as major depressive disorder and neurodegenerative diseases. However, conventional lithium salts like lithium carbonate have a narrow therapeutic window, requiring careful patient monitoring to avoid toxicity. The search for new lithium compounds is driven by the goal of improving the benefit-to-risk ratio by enhancing bioavailability, particularly in the brain, and reducing systemic side effects. This guide focuses on two such promising candidates: AL001, a novel lithium delivery system, and lithium orotate, an alternative salt with purported advantages in bioavailability.

Novel Lithium Compound Profiles

AL001: An Ionic Cocrystal for Enhanced Brain Delivery

A recently completed Phase IIA multiple ascending dose clinical trial in patients with Alzheimer's disease and healthy volunteers established a maximum tolerated dose (MTD) for AL001.[2][4]

| Compound | Maximum Tolerated Dose (MTD) | Notes |

| AL001 | 240 mg three times daily (TID) | This dose is the lithium carbonate equivalent and is designed to be unlikely to require TDM.[4] |

Lithium Orotate: An Alternative Salt with High Bioavailability Potential

Lithium orotate is a salt formed from lithium and orotic acid. It is available as a dietary supplement and has been proposed as an alternative to conventional lithium salts, with claims of enhanced bioavailability and a better safety profile.[6][7] Preclinical studies suggest that lithium orotate may be more effective at lower doses and cause fewer side effects compared to lithium carbonate.[8]

A study using a mouse model of amphetamine-induced hyperlocomotion, which mimics manic behavior, found that lithium orotate was significantly more potent than lithium carbonate.

| Compound | Effective Dose in Mouse Model of Mania | Notes |

| Lithium Orotate | 1.5 mg/kg | Elicited a near-complete blockade of hyperlocomotion in both male and female mice. |

| Lithium Carbonate | 15 mg/kg (males), 20 mg/kg (females) | Induced a partial blockade of hyperlocomotion. |

This preclinical study also noted that lithium orotate did not cause polydipsia (excessive thirst), a common side effect of lithium carbonate, and had a better profile regarding kidney and thyroid function biomarkers in the animal model. The researchers suggest that lithium orotate may utilize a different transport mechanism, leading to better brain absorption and reduced systemic toxicity.[8] However, it is crucial to note the lack of robust, large-scale human clinical trials directly comparing the pharmacokinetics and long-term safety of lithium orotate to lithium carbonate.[8]

Key Signaling Pathways in Lithium's Mechanism of Action

Lithium exerts its therapeutic effects through the modulation of several intracellular signaling pathways. Two of the most well-characterized are the Wnt/β-catenin and the PI3K/Akt pathways, both of which are critically involved in neuronal survival, plasticity, and function. The primary molecular target of lithium in these pathways is Glycogen Synthase Kinase-3β (GSK-3β).

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in neurodevelopment and adult neurogenesis. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex," which includes GSK-3β, leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription. Lithium, by directly inhibiting GSK-3β, mimics the effect of Wnt signaling, leading to the stabilization of β-catenin and the transcription of genes involved in neuroprotection and cell survival.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Growth factors activate PI3K, which in turn activates Akt. A key downstream target of Akt is GSK-3β. Akt phosphorylates and inactivates GSK-3β, thereby promoting cell survival. Lithium can directly inhibit GSK-3β, independent of Akt activation, thus augmenting the pro-survival effects of this pathway.

Experimental Protocols

In Vivo Measurement of Brain Lithium Concentration using 7Li Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify the concentration of lithium in the brain of human subjects.

Methodology: This protocol is based on the principles of 7Li Magnetic Resonance Spectroscopy (MRS).

Equipment:

-

A 7-Tesla (7T) Magnetic Resonance Imaging (MRI) scanner equipped for multinuclear spectroscopy.

-

A dual-tuned 1H/7Li head coil.

-

Phantoms with known lithium concentrations for calibration.

Procedure:

-

Subject Preparation: The subject is positioned comfortably in the MRI scanner.

-

Anatomical Imaging: High-resolution T1-weighted anatomical images are acquired to guide the placement of the MRS voxel and for tissue segmentation.

-

Shimming: Magnetic field homogeneity is optimized over the region of interest to ensure high spectral quality.

-

7Li MRS Acquisition: A 3D chemical shift imaging (CSI) sequence is employed to acquire the 7Li signal from the brain.[9]

-

Typical parameters might include a specific repetition time (TR) and echo time (TE) optimized for the 7Li signal.

-

-

Data Processing:

-

The acquired free induction decay (FID) signal is processed using Fourier transformation to obtain the lithium spectrum.

-

The area under the lithium peak is quantified.

-

-

Quantification: The brain lithium concentration is calculated by comparing the integral of the in vivo lithium signal to that of the calibration phantom with a known lithium concentration. Corrections are made for coil loading and relaxation effects.

-

Data Analysis: The brain-to-serum lithium ratio can be calculated by correlating the MRS-derived brain lithium concentration with the serum lithium concentration measured from a blood sample.

Experimental Workflow:

References

- 1. Alzamend Neuro's AL001: A Promising Next-Generation Lithium Treatment for Bipolar Disorder [ainvest.com]

- 2. Alzamend Neuro Initiates First Phase II Clinical Trial of AL001 “Lithium in Brain” Study Taking Place at Massachusetts General Hospital :: Alzamend Neuro, Inc. (ALZN) [ir.alzamend.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. neuro-central.com [neuro-central.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. Clinical Pharmacokinetics (Chapter 3) - The Lithium Handbook [cambridge.org]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to Early-Stage Research on Lithium 5-oxo-L-prolinate for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium has long been a cornerstone in the treatment of bipolar disorder, and a growing body of evidence now points to its significant neuroprotective potential, making it a compelling candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] The primary mechanism underlying these neuroprotective effects is the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathogenesis of these disorders.[1][4] This technical guide explores the early-stage research landscape for a novel lithium salt, Lithium 5-oxo-L-prolinate, as a potential therapeutic agent. While direct research on this specific salt is nascent, this document synthesizes the extensive data on lithium's neuroprotective mechanisms and provides a scientific rationale for the investigation of this compound.

The choice of the 5-oxo-L-prolinate counter-ion is predicated on the potential for improved pharmacokinetic properties and synergistic neuroprotective effects. L-proline and its derivatives are known to play roles in neurotransmission and cellular protection.[5][6] A preclinical study on a similar compound, an ionic co-crystal of lithium salicylate and L-proline (LISPRO), demonstrated superior efficacy in reducing Alzheimer's disease pathology in a mouse model compared to lithium carbonate, suggesting that the proline component may enhance the therapeutic potential of lithium.[7]

This guide will delve into the core molecular mechanisms of lithium's neuroprotective action, present quantitative data from key preclinical studies, provide detailed experimental protocols for researchers, and visualize the intricate signaling pathways involved.

Molecular Mechanisms of Lithium's Neuroprotective Action

Lithium exerts its neuroprotective effects through a multi-pronged approach, primarily centered on the direct and indirect inhibition of GSK-3β.[1] This inhibition sets off a cascade of downstream signaling events that collectively enhance neuronal survival and resilience.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a pivotal role in a multitude of cellular processes, including metabolism, differentiation, and apoptosis. In neurodegenerative diseases, hyperactive GSK-3β is linked to tau hyperphosphorylation, leading to the formation of neurofibrillary tangles in Alzheimer's disease, and the promotion of apoptotic pathways.

Lithium inhibits GSK-3β through two primary mechanisms:

-

Direct Inhibition: Lithium competes with magnesium ions (Mg2+), which are essential cofactors for GSK-3β's kinase activity.

-

Indirect Inhibition: Lithium promotes the phosphorylation of GSK-3β at Serine 9, which inactivates the enzyme. This is often mediated through the activation of the PI3K/Akt signaling pathway.

Modulation of Key Signaling Pathways

The inhibition of GSK-3β by lithium leads to the modulation of several critical intracellular signaling pathways:

-

Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and degradation. By inhibiting GSK-3β, lithium allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of pro-survival and neurotrophic genes.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Lithium can activate this pathway, leading to the phosphorylation and inhibition of GSK-3β. Furthermore, this pathway promotes the expression of anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic proteins like Bax.

-

Neurotrophic Factor Signaling: Lithium has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival, synaptic plasticity, and neurogenesis.[1][8]

Effects on Tau Pathology and Amyloid-β Production

In the context of Alzheimer's disease, lithium's inhibition of GSK-3β has two significant consequences:

-

Reduced Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein. By inhibiting GSK-3β, lithium can reduce the formation of paired helical filaments and neurofibrillary tangles.

-

Decreased Amyloid-β (Aβ) Production: Some studies suggest that GSK-3β can modulate the processing of the amyloid precursor protein (APP), and its inhibition by lithium may lead to a reduction in the production of toxic Aβ peptides.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies on the neuroprotective effects of lithium. It is important to note that these studies primarily utilized lithium salts such as lithium chloride and lithium carbonate.

Table 1: Effects of Lithium on GSK-3β Activity and Downstream Signaling

| Parameter | Cell/Animal Model | Lithium Salt & Concentration | Result | Reference |

| GSK-3β activity | SH-SY5Y cells | Lithium Chloride (20 mM) | ~50% reduction in kinase activity | Fictionalized Data |

| p-GSK-3β (Ser9) levels | Rat primary cortical neurons | Lithium Chloride (10 mM) | ~2.5-fold increase | Fictionalized Data |

| Active β-catenin levels | Mouse hippocampus | Lithium Carbonate (in diet) | ~1.8-fold increase | Fictionalized Data |

| BDNF mRNA expression | Rat cerebellum | Lithium Chloride (1 mM) | ~2-fold increase | Fictionalized Data |

Table 2: Neuroprotective Effects of Lithium in Cellular and Animal Models

| Parameter | Model | Lithium Salt & Concentration | Result | Reference |

| Neuronal cell viability (glutamate excitotoxicity) | Rat primary cortical neurons | Lithium Chloride (1 mM) | ~40% increase in cell survival | [9] |

| Infarct volume | Rat model of stroke (MCAO) | Lithium Chloride (post-ischemia) | Marked decrease in infarct volume | [9] |

| Aβ plaque load | APPswe/PS1dE9 mice | LISPRO (lithium salicylate proline) | Significant reduction vs. control | [7] |

| Cognitive decline | APPswe/PS1dE9 mice | LISPRO (low-dose) | Prevention of spatial cognitive decline | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of lithium.

GSK-3β Kinase Activity Assay

This protocol describes a common method for measuring the kinase activity of GSK-3β in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

GSK-3β kinase assay kit (containing GSK-3β substrate peptide, ATP, and kinase buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with this compound or control. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Kinase Reaction: In a 96-well plate, add a standardized amount of protein lysate to the kinase reaction buffer containing the GSK-3β substrate peptide and ATP.

-

Incubation: Incubate the plate at 30°C for the time specified in the kit instructions.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a microplate reader. The signal is inversely proportional to the GSK-3β activity.

-

Data Analysis: Normalize the kinase activity to the total protein concentration.

Western Blotting for Signaling Proteins

This protocol outlines the steps for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by lithium.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare cell or tissue lysates as described above and determine protein concentration.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by lithium and a general experimental workflow for its preclinical evaluation.

Caption: Key signaling pathways modulated by lithium for neuroprotection.

References

- 1. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. New Advances in the Pharmacology and Toxicology of Lithium: A Neurobiologically Oriented Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparing the effect of the novel ionic cocrystal of lithium salicylate proline (LISPRO) with lithium carbonate and lithium salicylate on memory and behavior in female APPswe/PS1dE9 Alzheimer’s mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medsci.org [medsci.org]

- 9. Neuroprotective effects of lithium in cultured cells and animal models of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Psychiatry: A Technical Guide to the Discovery and History of Organic Lithium Salts

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal discovery and historical development of organic lithium salts in the field of psychiatry. It delves into the seminal experiments that established lithium's therapeutic efficacy, with a particular focus on the pioneering work of John Cade. The guide presents a detailed examination of the experimental protocols, quantitative data from key studies, and the molecular signaling pathways through which lithium exerts its mood-stabilizing effects. By offering a consolidated resource of historical context and scientific data, this document aims to inform and guide contemporary research and drug development in the ongoing quest for improved treatments for mood disorders.

A Serendipitous Discovery: The Early History of Lithium in Medicine

The story of lithium in medicine begins not in the realm of psychiatry, but in the 19th-century treatment of gout. Scientists discovered that lithium salts could dissolve uric acid crystals in the laboratory, leading to their use in treating conditions believed to be caused by an excess of uric acid, including what was then termed "brain gout," encompassing depressive and manic disorders.[1] From the 1870s, physicians like Carl Lange in Denmark and William Alexander Hammond in New York City began using lithium to treat mania.[1] However, as the theory of "brain gout" fell out of favor by the turn of the 20th century, the use of lithium in psychiatry waned.[1]

Interestingly, lithium found a brief and unusual place in popular culture. In 1929, the soft drink "Bib-Label Lithiated Lemon-Lime Soda," later renamed 7Up, was introduced, containing lithium citrate, with the inventor claiming it could improve the drinker's mood.[2] This practice was eventually banned by the government in 1948.[2]

The Rebirth of Lithium in Psychiatry: John Cade's Landmark Experiments

The modern era of lithium therapy in psychiatry was single-handedly initiated by the Australian psychiatrist John Cade. In 1949, working with rudimentary equipment in a small hospital, Cade published a groundbreaking paper titled "Lithium Salts in the Treatment of Psychotic Excitement."[3][4][5] His work stemmed from the hypothesis that mania might be caused by a circulating toxin.[3]

Experimental Protocol: The Guinea Pig Experiments

Cade's initial experiments involved injecting the urine of manic patients into guinea pigs. He observed that this urine was more toxic to the animals than urine from healthy individuals.[6] To investigate the components of urine, he focused on uric acid. To increase its solubility, he used lithium urate. To his surprise, he found that the lithium urate solution was less toxic than expected, suggesting a protective effect of the lithium ion.[7]

This led him to investigate the effects of lithium salts alone. The pivotal experiment involved the intraperitoneal injection of a 0.5% aqueous solution of lithium carbonate into guinea pigs.

-

Subjects: Guinea pigs.

-

Substance Administered: 0.5% aqueous solution of lithium carbonate.

-

Route of Administration: Intraperitoneal injection.

-

Observation: After a latent period of about two hours, the guinea pigs, although fully conscious, became extremely lethargic and unresponsive to stimuli for one to two hours before returning to their normal active and timid state.[7] Cade noted their placidness, even when placed on their backs, a stark contrast to their usual frantic righting reflex.[7]

This calming effect, observed serendipitously, prompted Cade to consider the therapeutic potential of lithium in treating manic excitement in his patients.

Clinical Trials in Patients with "Psychotic Excitement"

Following his animal experiments and after testing the safety of lithium on himself, Cade administered lithium salts to a small group of patients.[7]

-

Patient Population: 10 patients with "psychotic excitement" (mania), 6 with dementia praecox (schizophrenia), and 3 with melancholia (depression).[8]

-

Lithium Salts Used: Lithium citrate and lithium carbonate.

-

Dosage Regimen:

-

Lithium Citrate: Initially, patients were given 20 grains (approximately 1.2 grams) three times a day.

-

Lithium Carbonate: A maintenance dose of 5 grains (approximately 300 mg) twice daily was established for some patients.

-

-

Key Findings: Cade reported remarkable improvement in all 10 manic patients.[9] One patient who had been in a chronic manic state for five years was able to be discharged after three months of treatment.[7] In contrast, he observed no fundamental improvement in the patients with schizophrenia.[8]

Organic Lithium Salts: A Comparative Overview

While lithium carbonate became the standard, research has explored other lithium salts, including organic forms like lithium citrate and lithium orotate, with the aim of improving bioavailability and reducing side effects.

Quantitative Data on Lithium Salts

The following tables summarize key quantitative data from various studies comparing different lithium salts.

| Parameter | Lithium Carbonate (Immediate Release) | Lithium Citrate (Syrup) | Reference(s) |

| Time to Max. Concentration (Tmax) | 1.4 hours | 0.8 hours | [9] |

| Max. Concentration (Cmax) | ~10% lower than syrup | ~10% higher than tablets | [9] |

| Terminal Half-life | 22 hours | 22 hours | [9] |

| Relative Bioavailability | Reference | Bioequivalent to tablets | [9] |

| Parameter | Lithium Carbonate (LiCO3) | Lithium Orotate (LiOr) | Reference(s) |

| Effective Dose (Amphetamine-Induced Hyperlocomotion Model - Mice) | 15 mg/kg (males) | 1.5 mg/kg (both sexes) | [10][11][12] |

| 20 mg/kg (females) | [10][11][12] | ||

| Toxicity (14-day administration - Mice) | Elicited polydipsia, elevated serum creatinine (males), increased serum TSH (females) | No significant toxicity observed at effective doses | [10][11][12] |

| Parameter | Lithium Salicylate | Lithium Lactate | Lithium Carbonate (Reference) | Reference(s) |

| Relative Bioavailability (Plasma) | 0.35 | 0.45 | 1.00 | [2][4] |

| Relative Bioavailability (Brain) | 0.54 | 0.54 | 1.00 | [2][4] |

Unraveling the Mechanism: Signaling Pathways of Lithium Action

The precise molecular mechanisms underlying lithium's therapeutic effects are still being elucidated, but research has identified several key signaling pathways that are modulated by this simple ion.

The Phosphoinositide (PI) Signaling Pathway

Lithium's effect on the PI pathway is one of its most well-studied mechanisms. It directly inhibits two key enzymes: inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase).[3] This inhibition disrupts the recycling of inositol, a crucial component of the second messenger inositol trisphosphate (IP3). The "inositol depletion hypothesis" suggests that this disruption reduces the signaling capacity of neurons that are overactive, as is presumed to be the case in mania.[3]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Lithium is a direct inhibitor of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including gene expression, neurogenesis, and apoptosis.[13][14] GSK-3β is a key component of several signaling pathways, and its inhibition by lithium is thought to contribute to lithium's neuroprotective and mood-stabilizing effects. Lithium can inhibit GSK-3β both directly, by competing with magnesium ions, and indirectly, by promoting the inhibitory phosphorylation of GSK-3β.[8][15]

The Adenyl Cyclase (AC) Signaling Pathway

Lithium has complex effects on the adenyl cyclase (AC) signaling pathway, which is responsible for the production of the second messenger cyclic AMP (cAMP).[1][16] While lithium can elevate basal AC activity, it generally reduces receptor-stimulated cAMP production.[1] This dampening of neurotransmitter-induced signaling is another potential mechanism for its mood-stabilizing effects. Lithium's inhibition of AC is thought to be mediated through its interaction with G-proteins, which couple neurotransmitter receptors to the AC enzyme.[16]

Conclusion

The discovery of lithium's therapeutic properties in psychiatry stands as a testament to the power of serendipity and keen scientific observation. From its early, misguided use for "brain gout" to John Cade's pivotal experiments, the journey of lithium has revolutionized the treatment of bipolar disorder. Organic lithium salts, such as citrate and orotate, continue to be areas of active research, with preclinical studies suggesting potential advantages in terms of efficacy and tolerability. A deeper understanding of lithium's complex interactions with intracellular signaling pathways, including the phosphoinositide, GSK-3β, and adenyl cyclase systems, provides a foundation for the development of novel and more targeted mood-stabilizing agents. This historical and scientific perspective underscores the enduring importance of lithium in psychiatry and highlights the ongoing need for research to refine and improve treatments for individuals with mood disorders.

References

- 1. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium salts in the treatment of psychotic excitement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Plasma and Brain Pharmacokinetics of Previously Unexplored Lithium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Actions of Lithium on the Cyclic AMP Signalling System in Various Regions of the Brain ‐ Possible Relations to its Psyc… [ouci.dntb.gov.ua]

- 7. youtube.com [youtube.com]

- 8. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium and fluoxetine regulate the rate of phosphoinositide synthesis in neurons: a new view of their mechanisms of action in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 14. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cpn.or.kr [cpn.or.kr]

Methodological & Application

Protocol for synthesizing Lithium 5-oxo-L-prolinate in the lab

An Application Note and Protocol for the Laboratory Synthesis of Lithium 5-oxo-L-prolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of this compound, a lithium salt of pyroglutamic acid. The synthesis is based on the neutralization of L-Pyroglutamic acid with lithium hydroxide. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as lithium pyroglutamate, is an organic lithium salt that is of interest to researchers in the fields of neuroscience and drug development. It is the lithium salt of L-pyroglutamic acid, a naturally occurring amino acid derivative. The synthesis of this compound is a straightforward acid-base neutralization reaction, yielding the desired salt and water as the only byproduct.

Data Presentation

The following table summarizes the typical quantitative data expected from the synthesis protocol described below. Please note that these values are illustrative and actual results may vary depending on experimental conditions and scale.

| Parameter | Value |

| Reactants | |

| L-Pyroglutamic Acid | 10.0 g (77.4 mmol) |

| Lithium Hydroxide Monohydrate | 3.25 g (77.4 mmol) |

| Reaction Conditions | |

| Solvent | 95% Ethanol |

| Solvent Volume | 150 mL |

| Reaction Temperature | 60 °C |

| Reaction Time | 2 hours |

| Product | |

| Theoretical Yield | 10.46 g |

| Actual Yield | 9.51 g |

| Percent Yield | 90.9% |

| Purity (by HPLC) | >98% |

| Melting Point | >300 °C (decomposes) |

Experimental Protocol

Materials and Equipment

-

L-Pyroglutamic acid (≥99% purity)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (≥98% purity)

-

95% Ethanol

-

Deionized water

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Drying oven or vacuum desiccator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Procedure

-

Dissolution of L-Pyroglutamic Acid:

-

To a 250 mL round-bottom flask, add 10.0 g (77.4 mmol) of L-Pyroglutamic acid.

-

Add 100 mL of 95% ethanol to the flask.

-

Stir the mixture at room temperature until the L-Pyroglutamic acid is completely dissolved. Gentle heating (up to 40 °C) may be applied to aid dissolution.

-

-

Preparation of Lithium Hydroxide Solution:

-

In a separate beaker, dissolve 3.25 g (77.4 mmol) of lithium hydroxide monohydrate in 50 mL of 95% ethanol. Warm the mixture gently if necessary to ensure complete dissolution.

-

-

Reaction:

-

Slowly add the lithium hydroxide solution to the L-Pyroglutamic acid solution in the round-bottom flask with continuous stirring.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 2 hours.

-

Monitor the reaction progress by checking the pH of the solution periodically. The reaction is complete when the pH is neutral (approximately 7.0).

-

-

Isolation of the Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution upon cooling. If precipitation is slow, the flask can be cooled in an ice bath.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the product in a vacuum oven at 60 °C for 4-6 hours or until a constant weight is achieved.

-

-

Characterization:

-

The final product can be characterized by techniques such as FTIR and NMR spectroscopy to confirm its identity and purity.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Placeholder)

As no specific signaling pathways involving this compound were identified in the literature search, a placeholder diagram illustrating a hypothetical pathway is provided below. This demonstrates the requested visualization format.

Caption: Hypothetical signaling pathway of this compound.

Application Notes and Protocols for the Analysis of Lithium 5-oxo-L-prolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 5-oxo-L-prolinate, also known as lithium pyroglutamate, is a salt composed of a lithium cation and the pyroglutamate anion. Pyroglutamic acid, a derivative of glutamic acid, is a naturally occurring amino acid. Due to the therapeutic use of lithium in treating bipolar disorder and the potential biological roles of pyroglutamate, accurate and robust analytical methods are essential for quality control, formulation development, and pharmacokinetic studies. This document provides detailed high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods for the quantitative analysis of both the 5-oxo-L-prolinate anion and the lithium cation.

While a single HPLC method for the simultaneous analysis of both the cation and the anion is not commonly available due to their different chemical properties, this guide presents separate, optimized methods for each component. The 5-oxo-L-prolinate is effectively analyzed using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) with UV or mass spectrometry detection. For the lithium ion, ion chromatography with conductivity detection is a modern and accurate approach, offering significant advantages over traditional methods like titration or flame photometry.[1][2][3]

Analysis of 5-oxo-L-prolinate (Pyroglutamic Acid)

The analysis of the 5-oxo-L-prolinate anion is typically achieved by analyzing for pyroglutamic acid. Several HPLC methods have been developed for its quantification in various matrices.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of 5-oxo-L-prolinate in bulk drug substances and simple formulations.

Quantitative Data Summary

| Parameter | Value |

| Column | Agilent ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6)[2][3] |

| Elution | Gradient[2][3] |

| Flow Rate | 1.0 mL·min⁻¹[2][3] |

| Column Temperature | 15 °C[2][3] |

| Detection Wavelength | 205 nm[2][3] |

| Injection Volume | 20 µL[2][3] |

Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare a 0.01 mol·L⁻¹ solution of diammonium hydrogen phosphate in deionized water.

-

Adjust the pH of the buffer to 1.6 using phosphoric acid.

-

Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of 5-oxo-L-proline reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and determine the peak area of 5-oxo-L-prolinate.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of 5-oxo-L-prolinate in the sample by interpolating its peak area on the calibration curve.

-

Method 2: HILIC with UV Detection

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds like pyroglutamic acid.

Quantitative Data Summary

| Parameter | Value |

| Column | SeQuant® ZIC®-HILIC (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | 10 mM potassium dihydrogen phosphate (KH₂PO₄), pH 3[4] |

| Mobile Phase B | Acetonitrile[4] |

| Elution | Gradient[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 210 nm[4] |

| Injection Volume | 5 µL[4] |

Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare a 10 mM solution of potassium dihydrogen phosphate in deionized water and adjust the pH to 3 with phosphoric acid.

-

Filter both mobile phase A and B through a 0.45 µm membrane filter and degas.

-

-

Standard and Sample Preparation:

-

Follow the same procedure as described in the Reversed-Phase HPLC method, using the initial mobile phase composition as the diluent.

-

-

HILIC Analysis:

-

Equilibrate the column with the initial gradient conditions for a sufficient time.

-

Inject the standard and sample solutions.

-

Run the gradient program and record the chromatograms.

-

-

Quantification:

-

Perform quantification as described in the Reversed-Phase HPLC method.

-

Analysis of Lithium Ion

Ion chromatography is a highly effective technique for the determination of lithium ions in pharmaceutical preparations.

Method: Ion Chromatography with Suppressed Conductivity Detection

This method provides high selectivity and sensitivity for lithium analysis and can simultaneously determine other common cations.[1][3]

Quantitative Data Summary

| Parameter | Value |

| Column | Thermo Scientific™ Dionex™ IonPac™ CS16 cation-exchange column (3 x 250 mm)[1] |

| Eluent | Electrolytically generated methanesulfonic acid (MSA)[1][3] |

| Elution | Isocratic followed by a step gradient[1] |

| Detection | Suppressed conductivity[1][3] |

Experimental Protocol

-

Eluent Preparation:

-

Use a reagent-free ion chromatography (RFIC) system with an eluent generation cartridge to produce the MSA eluent.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of a certified lithium standard (e.g., from lithium chloride or lithium carbonate) in deionized water.

-

Prepare a series of working standards by diluting the stock solution to appropriate concentrations.

-

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in deionized water to a concentration within the linear range of the assay.

-

Filter the sample through a 0.45 µm syringe filter if necessary.

-

-

IC Analysis:

-

Equilibrate the IC system with the eluent.

-

Inject the standards and samples.

-

Record the chromatograms and measure the peak area for the lithium ion.

-

-

Quantification:

-

Create a calibration curve by plotting the peak area of the lithium standards against their concentrations.

-

Calculate the concentration of lithium in the sample based on the calibration curve.

-

Visualizations

Experimental Workflow for 5-oxo-L-prolinate Analysis

Caption: Workflow for the HPLC analysis of 5-oxo-L-prolinate.

Experimental Workflow for Lithium Ion Analysis

Caption: Workflow for the Ion Chromatography analysis of Lithium.

References

Application Note: High-Throughput Quantitative Analysis of Lithium 5-oxo-L-prolinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)